molecular formula C8H9BrO3 B14463832 2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- CAS No. 72054-82-1

2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy-

Cat. No.: B14463832
CAS No.: 72054-82-1
M. Wt: 233.06 g/mol
InChI Key: BMNNRIBGSKUTMH-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- is an organic compound with the molecular formula C8H9BrO3. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a cyclohexadienone ring. It is a derivative of cyclohexadienone and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- typically involves the bromination of 4,4-dimethoxy-2,5-cyclohexadien-1-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted cyclohexadienones with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include cyclohexadienol derivatives.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is being studied for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one,

Properties

CAS No.

72054-82-1

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

3-bromo-4,4-dimethoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H9BrO3/c1-11-8(12-2)4-3-6(10)5-7(8)9/h3-5H,1-2H3

InChI Key

BMNNRIBGSKUTMH-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC(=O)C=C1Br)OC

Origin of Product

United States

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